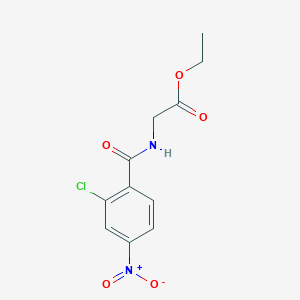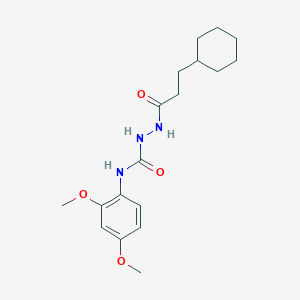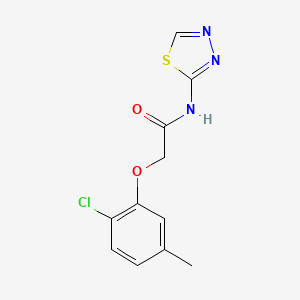
N-(3,3-diphenylpropyl)-N'-methylurea
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)-N'-methylurea, commonly referred to as DPMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPMU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 290.4 g/mol.
Wirkmechanismus
The mechanism of action of DPMU involves the formation of a complex with fluoride ions. The complex is formed through the interaction between the nitrogen atoms of DPMU and the fluoride ion. The complex is stabilized by the hydrogen bonds between the oxygen atoms of DPMU and the hydrogen atoms of the fluoride ion.
Biochemical and Physiological Effects:
DPMU has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that DPMU may have potential as an anti-tumor agent. DPMU has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DPMU in lab experiments is its high selectivity for fluoride ions. DPMU is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using DPMU is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the study of DPMU. One area of research could be the development of new ligands based on the structure of DPMU for the selective detection of other ions. Another area of research could be the synthesis of new compounds based on the structure of DPMU for potential use as anti-tumor agents or anti-inflammatory agents. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of DPMU.
Wissenschaftliche Forschungsanwendungen
DPMU has been extensively studied for its potential applications in scientific research. One of the primary uses of DPMU is as a ligand for the selective detection of fluoride ions. DPMU has also been used as a reagent for the synthesis of various organic compounds, including amides, esters, and ketones.
Eigenschaften
IUPAC Name |
1-(3,3-diphenylpropyl)-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18-17(20)19-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVVGCIZKNGQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Diphenylpropyl)-3-methylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-bromo-3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656623.png)
![ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate](/img/structure/B4656631.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4656639.png)

![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4656653.png)

![2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4656667.png)
![1-(4-fluorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4656671.png)

![3-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4656707.png)

